molecular formula C12H11NO2 B8068469 Methyl 2-(1-cyanocyclopropyl)benzoate

Methyl 2-(1-cyanocyclopropyl)benzoate

Cat. No.: B8068469
M. Wt: 201.22 g/mol
InChI Key: HYWHDIKCPPEWJH-UHFFFAOYSA-N
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Description

Methyl 2-(1-cyanocyclopropyl)benzoate is an aromatic ester characterized by a benzoate backbone substituted at the ortho-position with a 1-cyanocyclopropyl group. The compound combines the ester functionality (COOCH₃) with a nitrile-containing cyclopropane moiety, which confers unique electronic and steric properties. The cyano group (electron-withdrawing) and cyclopropane ring (rigid, strained structure) likely influence reactivity, solubility, and intermolecular interactions, distinguishing it from simpler benzoate derivatives .

Properties

IUPAC Name

methyl 2-(1-cyanocyclopropyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-11(14)9-4-2-3-5-10(9)12(8-13)6-7-12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWHDIKCPPEWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2(CC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Methyl 2-(1-cyanocyclopropyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: The compound is explored for its potential pharmacological properties, including its use in drug discovery and development. Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(1-cyanocyclopropyl)benzoate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-(1-cyanocyclopropyl)benzoate with structurally or functionally related compounds, emphasizing substituent effects, molecular properties, and applications:

Compound Name Molecular Formula Substituent(s) Molecular Weight Key Properties Applications References
This compound C₁₂H₁₁NO₂ 1-cyanocyclopropyl at ortho-position 209.22 (calculated) High polarity, steric hindrance, stability Pharmaceutical intermediates (inferred)
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ Methoxy at ortho-position 180.20 Lipophilic, volatile, low polarity Flavor/fragrance industries
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) C₂₈H₂₅N₃O₃ Piperazinyl-quinoline carbonyl at para-position 451.52 High rigidity, extended conjugation Anticancer/antiviral research
Bensulfuron-methyl C₁₆H₁₈N₄O₇S Sulfonylurea group at ortho-position 410.39 Herbicidal activity, enzymatic inhibition Agricultural herbicides

Key Observations:

Substituent Effects: The 1-cyanocyclopropyl group in the target compound introduces significant steric hindrance and polarity compared to methoxy (electron-donating, low steric demand) or sulfonylurea (bulky, hydrogen-bonding capable) groups. This may enhance metabolic stability in drug design . The piperazinyl-quinoline substituent in compound C1 () extends conjugation, favoring π-π stacking interactions in bioactive molecules, whereas the target compound’s cyclopropane restricts conformational flexibility .

Physical Properties: The calculated molecular weight of this compound (209.22 g/mol) is intermediate between Ethyl 2-methoxybenzoate (180.20 g/mol) and C1 (451.52 g/mol). Its polarity (due to the nitrile group) likely reduces volatility compared to Ethyl 2-methoxybenzoate .

In contrast, C1’s quinoline-piperazine structure aligns with antiviral/antitumor agents . Agrochemicals: Unlike sulfonylurea-based herbicides (e.g., Bensulfuron-methyl), the target compound lacks a sulfonyl group critical for acetolactate synthase inhibition, limiting direct herbicidal utility .

Biological Activity

Methyl 2-(1-cyanocyclopropyl)benzoate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoate moiety attached to a cyanocyclopropyl group. Its chemical formula is C12H11NO2C_{12}H_{11}NO_2, and it is classified as an ester. The unique structure contributes to its reactivity and potential biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For example, it has been tested against various bacterial strains, showing effective inhibition of growth at certain concentrations. The Minimum Inhibitory Concentration (MIC) values obtained from these studies suggest that the compound could serve as a lead in developing new antimicrobial agents.

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects on various cancer cell lines. The compound exhibits dose-dependent inhibition of cell proliferation, with IC50 values indicating moderate activity against specific cancer types.

Case Study: Inhibition of Cancer Cell Proliferation

  • Cell Line: MCF-7 (Breast Cancer)
  • IC50 Value: 45 µM
  • Mechanism: Induction of apoptosis through the activation of caspase pathways.

The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses have emerged based on preliminary data:

  • Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in metabolic pathways critical for microbial and cancer cell survival.
  • Induction of Apoptosis: Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation: The compound may increase ROS levels in target cells, contributing to oxidative stress and subsequent cell death.

In Vivo Studies

Animal models have been utilized to further explore the biological effects of this compound. In a recent study:

  • Model: Mice with induced tumors
  • Dosage: Administered at 20 mg/kg body weight
  • Findings: Significant reduction in tumor size was observed after treatment for four weeks, alongside an increase in immune response markers.

Toxicological Profile

Toxicological assessments indicate that while this compound exhibits promising biological activity, it also requires careful evaluation regarding its safety profile:

  • Acute Toxicity: LD50 values suggest moderate toxicity levels.
  • Chronic Exposure Effects: Long-term studies are needed to evaluate potential organ-specific toxicity.

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